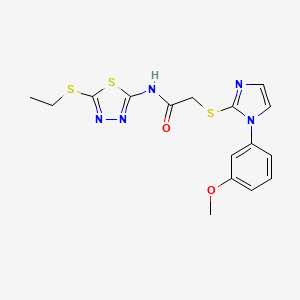
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound characterized by its unique structure and diverse range of potential applications. This compound features a thiadiazole core, which is known for its versatility in various fields of chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis typically begins with the formation of the thiadiazole ring via cyclization reactions involving thiosemicarbazides and appropriate acylating agents.
Step 2: Subsequent attachment of the ethylthio group is achieved through nucleophilic substitution reactions.
Step 3: Introduction of the 1-(3-methoxyphenyl)-1H-imidazol-2-yl moiety involves condensation reactions with imidazole derivatives under controlled conditions.
Industrial Production Methods:
Large-scale production might employ flow chemistry techniques to enhance efficiency and yield.
Optimized catalytic processes can be integrated to maintain high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It undergoes oxidative transformations, leading to the formation of sulfoxides and sulfones.
Reduction: This compound can be reduced at its sulfur atoms, often using mild reducing agents like sodium borohydride.
Substitution: It shows a proclivity for nucleophilic substitution at the thiadiazole ring, making it a candidate for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Utilization of strong nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidative products include sulfoxides and sulfones.
Reduction yields more reduced sulfur-containing species.
Substitution products vary widely depending on the nucleophile used, expanding its utility in synthetic chemistry.
Scientific Research Applications
Chemistry:
It serves as a building block for the synthesis of complex molecules.
Utilized in creating novel ligands for coordination chemistry.
Biology:
Its biological activity makes it a candidate for drug discovery.
Potential antimicrobial and anticancer properties are under investigation.
Medicine:
It is studied for its role in enzyme inhibition, potentially leading to therapeutic applications.
Industry:
The compound’s ability to participate in diverse reactions makes it valuable in material science for designing new materials.
Mechanism of Action
Effects and Molecular Targets:
The compound exerts its effects through interactions with specific enzymes or receptors.
Binding to active sites or allosteric sites alters the biological activity of these targets.
Pathways Involved:
Inhibition of enzyme activity through competitive or non-competitive mechanisms.
Modulation of cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
These compounds share structural similarities but differ in specific substituents, influencing their chemical and biological properties.
There you go—a detailed look at N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide! Anything in particular piquing your interest here?
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-7-8-21(15)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBTWRRTMWINFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)


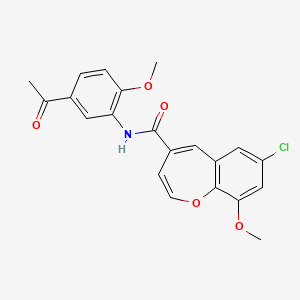

![4-[(3-chlorophenyl)methyl]piperidine;hydrochloride](/img/structure/B2556721.png)
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
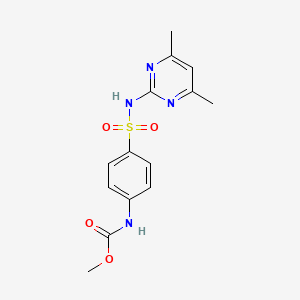
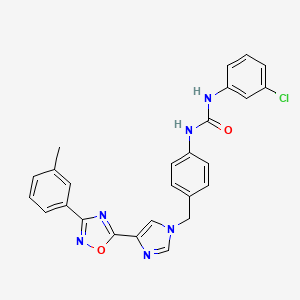
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2556725.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)
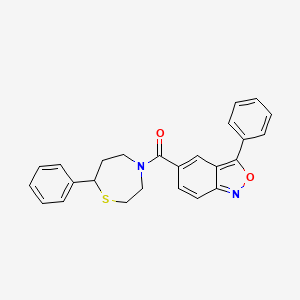
![5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B2556731.png)
